molecular formula C8H6FNO B140418 4-Fluorobenzyl isocyanate CAS No. 132740-43-3

4-Fluorobenzyl isocyanate

Cat. No.: B140418
CAS No.: 132740-43-3
M. Wt: 151.14 g/mol
InChI Key: HHSIWJYERNCLKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Fluorobenzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents provide a more controlled release of phosgene, reducing the risks associated with handling this toxic gas .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Substitution Reactions: The isocyanate group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

Major Products:

Scientific Research Applications

4-Fluorobenzyl isocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions are crucial in the synthesis of complex organic molecules and the modification of biomolecules .

Comparison with Similar Compounds

  • Benzyl isocyanate
  • 4-Fluorophenyl isocyanate
  • 4-Methoxybenzyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenyl isocyanate

Comparison: 4-Fluorobenzyl isocyanate is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine substitution can influence the reactivity and properties of the compound, making it distinct from other benzyl and phenyl isocyanates. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-fluoro-4-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSIWJYERNCLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369874
Record name 4-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-43-3
Record name 4-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-4-(isocyanatomethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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